5-Iodo-2-methylthiazole
Overview
Description
5-Iodo-2-methylthiazole is a chemical compound that is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Although the provided papers do not directly discuss 5-Iodo-2-methylthiazole, they do provide insights into the synthesis, structure, and reactivity of related thiazole and triazole compounds, which can be extrapolated to understand the properties and potential synthesis routes for 5-Iodo-2-methylthiazole.
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of various precursors under specific conditions. For instance, the synthesis of 5-hydroxymethylthiazole from 2-chloro-5-chloromethylthiazole involves esterification, reduction dechlorination, and hydrolysis . Similarly, the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted 1,3-oxazoles from 1-(methylthio)acetone and nitriles suggests a potential route for synthesizing 5-Iodo-2-methylthiazole by substituting appropriate iodine-containing reagents in the reaction . Additionally, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazole through a multicomponent one-pot reaction indicates the feasibility of introducing an iodine substituent into heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of heteroatoms within a five-membered ring. X-ray crystallography studies provide insights into the arrangement of atoms and the geometry of the molecules . For example, the crystal structure of a 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole derivative was determined, which can be related to the structural analysis of 5-Iodo-2-methylthiazole .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions. The reactivity of the sulfur atom in thiazole compounds is of particular interest, as it can be a site for electrophilic and radical attacks . The versatility of thiazole derivatives in forming novel heterocyclic scaffolds is demonstrated by the synthesis of diverse compounds from 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure and substituents. The presence of an iodine atom in 5-Iodo-2-methylthiazole would likely affect its polarity, reactivity, and interactions with other molecules. The antimicrobial and antiproliferative activities of some thiazole derivatives suggest potential biological applications for 5-Iodo-2-methylthiazole .
Scientific Research Applications
Applications in Medical Research
- Spinal Cord Injury Treatment: A derivative of 5-Iodo-2-methylthiazole, specifically 5-(2-chloroethyl)-4-methylthiazole, has been explored for its potential in treating spinal cord injuries. This application highlights the compound's relevance in neurological research and therapy (Davis, 1954).
Applications in Material Science
- Corrosion Inhibition: Research on similar compounds like 5-amino-3-methylthio-1,2,4-triazole (5-AMeTT) shows their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions. This suggests potential applications for 5-Iodo-2-methylthiazole in corrosion inhibition and protective coatings (Hassan, Abdelghani, & Amin, 2007).
Applications in Chemical Synthesis
Synthesis of Pharmaceutical Compounds
The compound has been used in the synthesis of pharmaceuticals like heminevrin, indicating its significance in medicinal chemistry and drug development processes (Antonov et al., 1999).
Photophysical Properties Research
Studies on 5-N-Arylamino-4-methylthiazoles derived from 4-methylthiazole demonstrate applications in exploring photophysical properties, hinting at possible uses of 5-Iodo-2-methylthiazole in similar research domains (Murai et al., 2017).
Applications in Solubility and Thermodynamics
- Solubility and Thermodynamic Modeling: Investigations on 2-amino-5-methylthiazole's solubility in various organic solvents provide insights into its solubility behavior, which could be relevant for understanding the solubility characteristics of 5-Iodo-2-methylthiazole (Chen et al., 2017).
Applications in Biochemistry
Antibacterial Activity
Research on derivatives of 4-methylthiazole indicates potential antibacterial properties, suggesting that 5-Iodo-2-methylthiazole could be explored for similar bioactive roles (Babu et al., 2016).
Radioactive Labeling in Biochemistry
The use of iodo-1,2,3-triazoles in biochemical applications, particularly in radioactive labeling, suggests potential avenues for 5-Iodo-2-methylthiazole in similar biochemical research (Li et al., 2017).
Future Directions
The future directions of research on “5-Iodo-2-methylthiazole” and other thiazole derivatives could involve further exploration of their therapeutic applications, challenges associated with their use, and strategies for improved performance and use . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
properties
IUPAC Name |
5-iodo-2-methyl-1,3-thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INS/c1-3-6-2-4(5)7-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHZZQQZDQEPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylthiazole | |
CAS RN |
1412902-50-1 | |
Record name | 5-IODO-2-METHYL-1,3-THIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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